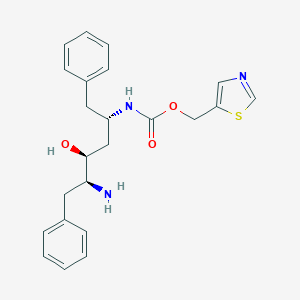

(2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane

Vue d'ensemble

Description

(2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound, also known as Cobicistat , is the human immunodeficiency virus (HIV) . It specifically targets and inhibits the liver enzymes that metabolize other medications used to treat HIV .

Mode of Action

Cobicistat works by inhibiting the action of liver enzymes that metabolize other HIV medications, notably elvitegravir , an HIV integrase inhibitor . By inhibiting these enzymes, cobicistat increases the concentration of elvitegravir in the body, enhancing its viral suppression capabilities .

Biochemical Pathways

The key biochemical pathway affected by cobicistat is the HIV replication cycle . By inhibiting the liver enzymes that metabolize elvitegravir, cobicistat allows for higher concentrations of elvitegravir in the body. This enhances the ability of elvitegravir to inhibit the HIV integrase enzyme, a crucial component in the HIV replication cycle .

Pharmacokinetics

The pharmacokinetics of cobicistat are primarily related to its ability to inhibit liver enzymes. This inhibition results in increased bioavailability of other HIV medications, such as elvitegravir, by preventing their metabolism and elimination from the body . .

Result of Action

The result of cobicistat’s action is the enhanced suppression of HIV replication. By increasing the concentration of elvitegravir in the body, cobicistat enhances the ability of elvitegravir to inhibit the HIV integrase enzyme, thereby suppressing the replication of the virus .

Action Environment

The action of cobicistat can be influenced by various environmental factors. For instance, the presence of other medications can affect the efficacy of cobicistat, as it may interact with other drugs metabolized by the same liver enzymes. Additionally, individual variations in liver enzyme activity can also influence the effectiveness of cobicistat .

Applications De Recherche Scientifique

Pharmaceutical Development

Drug Synthesis and Targeting Diseases:

This compound is crucial in the synthesis of new pharmaceuticals. Its thiazole moiety enhances bioactivity, making it a valuable candidate for targeting specific diseases. It has been identified as a potential precursor in the development of drugs aimed at treating conditions such as viral infections and cancer. The structural properties allow for modifications that can improve efficacy and reduce side effects .

Biochemical Research

Reagent in Biochemical Assays:

In biochemical research, (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane serves as a reagent in various assays to study enzyme activity and protein interactions. These studies are fundamental for understanding complex biological processes such as signal transduction and metabolic pathways .

Material Science

Polymer Incorporation:

The compound can be integrated into polymer matrices to enhance their mechanical properties. This application is particularly relevant in developing advanced materials that require specific attributes such as increased strength or flexibility. Research indicates that incorporating this compound into materials can lead to improved performance in various applications including packaging and construction materials .

Agricultural Chemistry

Agrochemical Development:

There is growing interest in the use of this compound for developing agrochemicals that can enhance crop yield and resistance to pests. Its unique chemical structure allows for the formulation of innovative solutions that can contribute to sustainable farming practices by reducing the need for harmful pesticides .

Diagnostic Tools

Formulation of Diagnostic Agents:

In the medical field, this compound can be utilized in formulating diagnostic agents. These agents are essential for detecting specific biomarkers in medical tests, thereby improving patient care and facilitating early diagnosis of diseases .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Drug synthesis targeting viral infections and cancer |

| Biochemical Research | Reagent for enzyme activity and protein interaction studies |

| Material Science | Enhancement of mechanical properties in polymers |

| Agricultural Chemistry | Development of agrochemicals for crop yield enhancement |

| Diagnostic Tools | Formulation of agents for biomarker detection |

Case Studies and Research Findings

-

Pharmaceutical Case Study:

Recent studies have demonstrated the efficacy of compounds similar to this compound in inhibiting viral replication. These findings support its potential use in antiviral drug formulations. -

Biochemical Assay Research:

In a series of experiments aimed at understanding metabolic pathways in cancer cells, this compound was used as a key reagent to elucidate enzyme interactions critical for tumor growth. -

Material Science Innovation:

A study focused on the incorporation of this compound into biodegradable plastics showed significant improvements in tensile strength and elasticity compared to traditional materials.

Propriétés

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c24-21(12-18-9-5-2-6-10-18)22(27)13-19(11-17-7-3-1-4-8-17)26-23(28)29-15-20-14-25-16-30-20/h1-10,14,16,19,21-22,27H,11-13,15,24H2,(H,26,28)/t19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLNUWNCHAHJJF-BVSLBCMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)NC(=O)OCC3=CN=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)N)O)NC(=O)OCC3=CN=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445249 | |

| Record name | (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144164-10-3 | |

| Record name | (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.